Methanesulfonic acid erucyl ester Methanesulfonic acid erucyl ester
Brand Name: Vulcanchem
CAS No.: 102542-59-6
VCID: VC20744693
InChI: InChI=1S/C23H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-27(2,24)25/h10-11H,3-9,12-23H2,1-2H3
SMILES: CCCCCCCCC=CCCCCCCCCCCCCOS(=O)(=O)C
Molecular Formula: C23H46O3S
Molecular Weight: 402.7 g/mol

Methanesulfonic acid erucyl ester

CAS No.: 102542-59-6

Cat. No.: VC20744693

Molecular Formula: C23H46O3S

Molecular Weight: 402.7 g/mol

* For research use only. Not for human or veterinary use.

Methanesulfonic acid erucyl ester - 102542-59-6

Specification

CAS No. 102542-59-6
Molecular Formula C23H46O3S
Molecular Weight 402.7 g/mol
IUPAC Name docos-13-enyl methanesulfonate
Standard InChI InChI=1S/C23H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-27(2,24)25/h10-11H,3-9,12-23H2,1-2H3
Standard InChI Key LQEQEAAOCYCCFX-UHFFFAOYSA-N
SMILES CCCCCCCCC=CCCCCCCCCCCCCOS(=O)(=O)C
Canonical SMILES CCCCCCCCC=CCCCCCCCCCCCCOS(=O)(=O)C

Introduction

Chemical Properties and Identification

Methanesulfonic acid erucyl ester possesses a well-defined chemical structure and set of physical properties that are essential for its identification and characterization.

Structural and Molecular Characteristics

The compound features a long carbon chain derived from erucyl alcohol esterified with methanesulfonic acid. Its structural identification parameters are presented in the following table:

PropertyValue
Molecular FormulaC23H46O3S
Molecular Weight402.7 g/mol
IUPAC Namedocos-13-enyl methanesulfonate
CAS Number102542-59-6
Standard InChIInChI=1S/C23H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-27(2,24)25/h10-11H,3-9,12-23H2,1-2H3
Standard InChIKeyLQEQEAAOCYCCFX-UHFFFAOYSA-N
Canonical SMILESCCCCCCCCC=CCCCCCCCCCCCCOS(=O)(=O)C

Synthesis and Preparation Methods

The preparation of methanesulfonic acid erucyl ester follows established synthetic pathways common to sulfonate esters, with specific considerations for the long-chain nature of the erucyl alcohol component.

Esterification Reaction

The primary method for synthesizing methanesulfonic acid erucyl ester involves the direct esterification of erucyl alcohol with methanesulfonic acid. This reaction is typically catalyzed by a strong acid, most commonly sulfuric acid. The basic reaction involves:

  • Activation of methanesulfonic acid

  • Nucleophilic attack by the erucyl alcohol

  • Formation of the ester bond with elimination of water

Industrial Production Considerations

For larger-scale production, continuous flow reactors may provide optimized reaction conditions, as suggested by research on related sulfonate ester syntheses . The reaction kinetics for methanesulfonate ester formation have been studied, indicating that temperature and catalytic conditions significantly impact reaction rates and yields .

Reaction Mechanisms

Understanding the reaction mechanisms involved in both the formation and potential degradation of methanesulfonic acid erucyl ester provides insight into its chemical behavior and stability.

Formation Mechanism

The formation of methanesulfonate esters, including methanesulfonic acid erucyl ester, proceeds through a nucleophilic attack mechanism. Research indicates that the reaction involves displacement of water from protonated alcohol by methanesulfonate anion . This mechanism can be represented as:

  • Protonation of the alcohol oxygen by acid catalyst

  • Nucleophilic attack by methanesulfonate anion on the protonated alcohol

  • Displacement of water and formation of the ester bond

Environmental Impact and Biodegradability

The environmental profile of methanesulfonic acid erucyl ester represents an important consideration for its practical applications and regulatory status.

Biodegradation Characteristics

Studies indicate that methanesulfonic acid derivatives, including erucyl esters, break down into non-toxic byproducts, supporting their potential use in environmentally conscious applications. This biodegradability aspect may provide advantages over other chemical alternatives with more persistent environmental profiles.

Ecological Considerations

The long carbon chain structure of the erucyl component suggests potential for bioaccumulation, though the ester linkage provides a point for enzymatic degradation. Complete ecological risk assessment would require specific studies on persistence, bioaccumulation, and toxicity in relevant environmental compartments.

Current Research and Development

Research on methanesulfonic acid erucyl ester and related sulfonate compounds continues to advance our understanding of their properties and potential applications.

Kinetic Studies

Recent research has focused on elucidating the kinetics of sulfonate ester formation and degradation under various conditions. Studies have demonstrated that factors such as temperature, solvent composition, and the presence of base can significantly impact reaction rates . For instance, research has shown that even slight excesses of base can inhibit sulfonate ester formation, while the addition of water reduces initial formation rates through competition for protons .

Analytical Methods

The development of sensitive analytical methods, such as GC/MS techniques, has enabled more precise quantification and monitoring of sulfonate esters, including potential trace amounts in various matrices . These analytical advances support both research efforts and quality control in potential commercial applications.

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